molecular formula C17H14F3N5O2 B2644469 4,7,8-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878734-12-4

4,7,8-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2644469
CAS RN: 878734-12-4
M. Wt: 377.327
InChI Key: ZZZKOUPBSPETPZ-UHFFFAOYSA-N
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Description

The compound “4,7,8-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a purine imidazole dione moiety, which is a type of heterocyclic compound. These types of compounds are often found in biological systems and can have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is quite stable and resistant to many types of reactions, but the purine and imidazole rings could potentially participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in biological systems .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-8-9(2)25-12-13(23(3)16(27)22-14(12)26)21-15(25)24(8)11-6-4-10(5-7-11)17(18,19)20/h4-7H,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKOUPBSPETPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-Trimethyl-8-[4-(trifluoromethyl)phenyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

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